N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
CAS No.: 880811-20-1
Cat. No.: VC4249450
Molecular Formula: C19H19FN4O2
Molecular Weight: 354.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880811-20-1 |
|---|---|
| Molecular Formula | C19H19FN4O2 |
| Molecular Weight | 354.385 |
| IUPAC Name | N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
| Standard InChI | InChI=1S/C19H19FN4O2/c20-15-9-4-6-11-17(15)21-18(25)12-2-1-7-13-24-19(26)14-8-3-5-10-16(14)22-23-24/h3-6,8-11H,1-2,7,12-13H2,(H,21,25) |
| Standard InChI Key | DGDDCENXFUHWQN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3F |
Introduction
N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of benzotriazinyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and other biological activities due to their structural versatility and ability to interact with biological targets.
Synthesis
The synthesis of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves:
-
Formation of the Benzotriazinone Core: This is achieved through cyclization reactions involving hydrazines and carboxylic acid derivatives.
-
Attachment of the Fluorophenyl Group: The fluorophenyl moiety is introduced via nucleophilic aromatic substitution or coupling reactions.
-
Hexanamide Chain Formation: Amide bond formation is carried out using hexanoic acid derivatives and appropriate coupling agents.
Biological Activities
4.1 Anticancer Potential
Benzotriazinone derivatives have shown promising cytotoxic effects on various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation pathways.
4.2 Antimicrobial Properties
The fluorophenyl group enhances the compound's interaction with bacterial enzymes, making it a candidate for antimicrobial drug development.
4.3 Drug-Like Properties
The compound's fluorine substitution improves its metabolic stability and bioavailability, as evidenced by studies on similar benzotriazinone derivatives.
Applications in Medicinal Chemistry
N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is being explored for:
-
Cancer Therapy: Its structural features allow it to target specific enzymes involved in tumor growth.
-
Antimicrobial Agents: The compound demonstrates activity against resistant bacterial strains.
-
Drug Design Templates: Its unique structure serves as a scaffold for designing new pharmacologically active molecules.
Future Directions
Further research should focus on:
-
In Vivo Studies: To evaluate pharmacokinetics and toxicity profiles.
-
Structure-Activity Relationship (SAR): To optimize its biological efficacy.
-
Molecular Docking Studies: To identify specific binding interactions with biological targets.
This compound holds significant promise in medicinal chemistry due to its diverse functional groups and potential bioactivities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume